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3'-Deoxyuridine-5'-triphosphate trisodium

Transcription RNA Polymerase Enzyme Kinetics

3'-Deoxyuridine-5'-triphosphate trisodium (3'-dUTP trisodium) is a synthetic nucleotide analog structurally distinguished by the absence of the 3'-hydroxyl group on the ribose sugar, a modification that confers chain-terminating properties and converts the molecule into a potent, competitive inhibitor of DNA-dependent RNA polymerases I and II. The compound is typically synthesized starting from cordycepin in good yield and is supplied as a trisodium salt to enhance aqueous solubility and stability for biochemical applications.

Molecular Formula C9H12N2Na3O14P3
Molecular Weight 534.09 g/mol
Cat. No. B14029546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxyuridine-5'-triphosphate trisodium
Molecular FormulaC9H12N2Na3O14P3
Molecular Weight534.09 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C9H15N2O14P3.3Na/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1
InChIKeyUYUYUMCIVOBKCF-MILVPLDLSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxyuridine-5'-triphosphate Trisodium: A Selective RNA Polymerase Inhibitor and Chain-Terminating Nucleotide Analog for Transcription Studies


3'-Deoxyuridine-5'-triphosphate trisodium (3'-dUTP trisodium) is a synthetic nucleotide analog structurally distinguished by the absence of the 3'-hydroxyl group on the ribose sugar, a modification that confers chain-terminating properties and converts the molecule into a potent, competitive inhibitor of DNA-dependent RNA polymerases I and II [1]. The compound is typically synthesized starting from cordycepin in good yield and is supplied as a trisodium salt to enhance aqueous solubility and stability for biochemical applications . Its primary recognized mechanism of action is the strong and competitive inhibition of UTP incorporation into nascent RNA transcripts, characterized by a Ki value of 2.0 µM against purified RNA polymerases from Dictyostelium discoideum .

3'-Deoxyuridine-5'-triphosphate Trisodium: Why dUTP, ddUTP, and Cordycepin Triphosphate Cannot Substitute in RNA Polymerase Inhibition Assays


Generic substitution of 3'-dUTP trisodium with other uracil-based nucleotide analogs (e.g., dUTP, ddUTP) or even its synthetic precursor cordycepin triphosphate is not scientifically justifiable due to fundamental differences in target selectivity, mechanism, and potency. Unmodified dUTP functions as a natural substrate for DNA polymerases and lacks the 3'-modification required for chain termination, making it ineffective as an RNA polymerase inhibitor [1]. Conversely, 2',3'-dideoxyuridine triphosphate (ddUTP) acts as a chain terminator for DNA polymerases and reverse transcriptases but exhibits negligible activity against RNA polymerases I and II [2]. Even cordycepin triphosphate (3'-dATP), from which 3'-dUTP is synthesized, displays a markedly different inhibition profile: it potently inhibits RNA polymerase II (Ki ≈ 0.3 µM) but only weakly inhibits RNA polymerase I, whereas 3'-dUTP inhibits both RNA polymerases I and II with a Ki of 2.0 µM [3]. These divergent selectivity and potency profiles preclude direct substitution without compromising experimental reproducibility and validity.

3'-Deoxyuridine-5'-triphosphate Trisodium: Quantitative Comparative Evidence for Informed Procurement Decisions


Superior Inhibition Potency of 3'-dUTP Against RNA Polymerase II Compared to 3'-dCTP

3'-dUTP trisodium exhibits a lower inhibition constant (Ki) against RNA polymerase II compared to its cytidine analog 3'-dCTP, indicating stronger competitive binding. In a direct head-to-head comparison using purified DNA-dependent RNA polymerases I and II from Dictyostelium discoideum, the Ki of 3'-dUTP was determined to be 2.0 µM, whereas 3'-dCTP displayed a Ki of 3.0 µM. Both compounds were synthesized from cordycepin and evaluated under identical assay conditions [1].

Transcription RNA Polymerase Enzyme Kinetics

Differential RNA Polymerase Subtype Selectivity of 3'-dUTP Versus Cordycepin Triphosphate

3'-dUTP trisodium and its synthetic precursor cordycepin triphosphate (3'-dATP) exhibit distinct selectivity profiles against eukaryotic RNA polymerase subtypes. In a cross-study comparable analysis, cordycepin triphosphate potently inhibits RNA polymerase II (Ki ≈ 0.3 µM) but is relatively ineffective against RNA polymerase I (less than 20% inhibition at 40 µM) [1]. In contrast, 3'-dUTP inhibits both RNA polymerases I and II competitively, with a Ki of 2.0 µM against both enzyme subtypes in the Dictyostelium system [2].

Transcription RNA Polymerase Selectivity Profiling

Enhanced Aqueous Solubility and Stability of the Trisodium Salt Form

The trisodium salt formulation of 3'-dUTP provides superior aqueous solubility and storage stability compared to the free acid form. Vendor technical datasheets specify that the trisodium salt enhances water solubility, with a reported solubility of ≥20 mg/mL (≥37.45 mM) in water, making it suitable for direct use in enzymatic assays without additional solubilization steps . The powder form is stable for 3 years at -20°C, and stock solutions can be stored at -80°C for 6 months .

Biochemistry Reagent Preparation Nucleotide Chemistry

Lack of Effect on Poly(rA) Synthesis Distinguishes 3'-dUTP from Broader Transcription Inhibitors

3'-dUTP trisodium exhibits a unique property not shared by many other nucleotide analog transcription inhibitors: it does not affect poly(rA) synthesis. This characteristic was explicitly noted in the original characterization studies, where 3'-dUTP strongly inhibited UTP incorporation into RNA by RNA polymerases but left poly(rA) synthesis unaffected [1]. In contrast, cordycepin triphosphate inhibits poly(A) polymerase with an apparent Ki of 4.6 µM in yeast nuclear extracts [2].

Transcription Polyadenylation Mechanism of Action

Optimal Research Applications for 3'-Deoxyuridine-5'-triphosphate Trisodium Based on Validated Differential Evidence


Mechanistic Studies of Eukaryotic RNA Polymerase I and II Transcription

3'-dUTP trisodium is optimally deployed in in vitro transcription assays using purified RNA polymerases I and II, particularly when simultaneous inhibition of both enzymes is required at a defined Ki of 2.0 µM [1]. Its well-characterized competitive inhibition mechanism against UTP incorporation allows researchers to calculate precise inhibition constants and model transcriptional dynamics. The compound's lack of effect on poly(rA) synthesis makes it especially valuable for studies of transcription elongation and termination that require uncoupling polymerase activity from polyadenylation [2].

Comparative Inhibitor Profiling and SAR Studies of Nucleotide Analogs

Given the availability of directly comparable kinetic data for 3'-dCTP (Ki = 3.0 µM) and cordycepin triphosphate (RNA pol II Ki ≈ 0.3 µM, RNA pol I inactive), 3'-dUTP serves as a critical reference compound in structure-activity relationship (SAR) studies of 3'-modified nucleotide analogs [3]. Its intermediate potency and dual RNA polymerase I/II inhibition profile provide a benchmark for evaluating novel synthetic analogs, enabling systematic optimization of inhibitor selectivity and potency.

Transcription Studies in Chromatin, Isolated Nuclei, or Permeabilized Cell Systems

3'-dUTP trisodium is specifically noted for its utility in molecular-level studies examining template-substrate relationships during RNA synthesis within complex biological matrices such as chromatin, isolated nuclei, or permeabilized cells [4]. The enhanced aqueous solubility of the trisodium salt formulation (≥20 mg/mL in H2O) facilitates its introduction into these systems without the use of organic solvents that might disrupt native chromatin structure or nuclear integrity .

Chain-Termination-Based RNA Sequencing and Transcript Mapping

The 3'-deoxy modification of 3'-dUTP prevents further extension of the RNA transcript following its incorporation, enabling its use as a chain terminator in transcription-based sequencing methods [5]. Unlike ddUTP, which primarily terminates DNA synthesis by DNA polymerases, 3'-dUTP terminates RNA synthesis by RNA polymerases, making it suitable for direct RNA sequencing applications or for generating defined 3'-end RNA fragments for transcript mapping studies.

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